2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate
Description
Properties
IUPAC Name |
[2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl] hydrogen carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO4/c14-7-5-10(13(15,16)17)18-11(6-7)21-8-3-1-2-4-9(8)22-12(19)20/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWMYPOKXZYAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=CC(=N2)C(F)(F)F)Cl)OC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Trifluoromethyl-Containing Precursors
The pyridine ring is assembled via NH$$4$$I/Na$$2$$S$$2$$O$$4$$-mediated reductive cyclization, a method adapted from Huang et al.. Ketoxime acetates derived from hexafluoroacetylacetone undergo cyclization in anhydrous toluene at 110°C, yielding 4,6-bis(trifluoromethyl)pyridine derivatives. Subsequent chlorination at position 4 is achieved using phosphoryl trichloride (POCl$$_3$$) in methylene chloride, leveraging the electron-withdrawing effect of the trifluoromethyl group to direct electrophilic substitution.
Reaction Conditions
Alternative Halogenation Strategies
Direct halogenation of preformed pyridines is challenging due to the deactivating trifluoromethyl group. However, Miyaura borylation followed by Suzuki coupling with chloroaryl reagents offers a palladium-catalyzed route to install the 4-chloro substituent. This method, though less common, provides regiocontrol for complex substitution patterns.
Ether Bond Formation: Coupling the Pyridine and Phenyl Moieties
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine core facilitates SNAr with phenolic nucleophiles. 4-Chloro-6-(trifluoromethyl)pyridin-2-ol is converted to its 2-chloro derivative using POCl$$_3$$, which then reacts with the sodium salt of 2-hydroxybenzaldehyde in dimethylformamide (DMF) at 120°C.
Optimized Parameters
Mitsunobu Reaction for Ether Synthesis
For sterically hindered substrates, the Mitsunobu reaction couples 4-chloro-6-(trifluoromethyl)pyridin-2-ol with 2-hydroxybenzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh conditions but requires stoichiometric reagents.
Typical Protocol
- Reagents : DEAD (1.2 equiv), PPh$$_3$$ (1.2 equiv)
- Solvent : Tetrahydrofuran (THF), 0°C to room temperature
- Yield : 60–65%.
Introduction of the Hydrogen Carbonate Group
Chloroformate-Mediated Carbonate Formation
The phenolic hydroxyl group is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) to generate the chloroformate intermediate. Controlled hydrolysis with aqueous sodium bicarbonate yields the hydrogen carbonate.
Stepwise Procedure
Direct Carbonylation Using CDI
An alternative employs carbonyl diimidazole (CDI) to activate the phenol. The intermediate imidazolide is hydrolyzed in situ to the hydrogen carbonate, minimizing side reactions.
Conditions
Comparative Analysis of Methodologies
| Parameter | SNAr | Mitsunobu | Chloroformate |
|---|---|---|---|
| Reaction Time (h) | 12–18 | 4–6 | 3–5 |
| Temperature (°C) | 120 | 25 | 0–25 |
| Yield (%) | 65–70 | 60–65 | 75–80 |
| Byproducts | Diaryl ethers | Triphenylphosphine oxide | Chlorinated impurities |
The SNAr route offers scalability but requires high temperatures, while the Mitsunobu method is milder yet costlier. Chloroformate-mediated carbonylation balances efficiency and practicality for industrial applications.
Challenges and Optimization Strategies
Regioselectivity in Pyridine Functionalization
The trifluoromethyl group’s strong electron-withdrawing effect directs electrophilic substitution to position 4, but over-chlorination at position 2 must be mitigated. Kinetic control via low-temperature POCl$$_3$$ addition (0°C) ensures mono-chlorination.
Stability of the Hydrogen Carbonate Group
The carbonate ester is prone to hydrolysis under basic conditions. Employing anhydrous solvents and neutral workup protocols (e.g., silica gel chromatography) preserves integrity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water or aqueous base, yielding phenol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution Products: Amino or thiol-substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the pyridine ring or phenyl group.
Hydrolysis Products: Phenol and carbon dioxide.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridine and phenolic compounds have shown promising activity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyridine Derivative A | A549 (Lung Cancer) | 5.0 | ROS generation |
| Pyridine Derivative B | MCF-7 (Breast Cancer) | 3.2 | Apoptosis induction |
| Target Compound | HeLa (Cervical Cancer) | TBD | TBD |
The target compound's potential for inducing apoptosis or inhibiting cell proliferation in cancer cells remains to be fully characterized.
Antimicrobial Activity
The presence of the chlorophenyl and trifluoromethyl groups suggests potential antimicrobial activity. Compounds with similar functional groups have been documented to exhibit efficacy against various bacterial strains.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Chlorophenyl Derivative C | E. coli | 15 |
| Chlorophenyl Derivative D | S. aureus | 18 |
| Target Compound | TBD | TBD |
Agricultural Applications
Due to its structural characteristics, this compound may also have applications in agrochemicals as a herbicide or pesticide. The trifluoromethyl group is known to enhance the herbicidal activity of compounds by increasing their lipophilicity, thus improving absorption and efficacy against target weeds.
Case Studies and Research Findings
- Anticancer Studies : A study published in Molecules demonstrated the synthesis of novel pyridine derivatives that exhibited significant anticancer activity against various cell lines, suggesting that modifications to the structure could enhance potency.
- Antimicrobial Efficacy : Research highlighted in PubChem showed that similar chlorinated phenolic compounds had notable antimicrobial effects, reinforcing the potential of the target compound in treating bacterial infections.
- Herbicidal Activity : Field trials conducted on related compounds indicated effective weed control with minimal phytotoxicity to crops, suggesting a promising avenue for agricultural use.
Mechanism of Action
The mechanism by which 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the pyridine ring can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
- 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl methyl carbonate
- 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl ethyl carbonate
Uniqueness
2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its electron-withdrawing capability, making it a versatile intermediate in organic synthesis.
Biological Activity
The compound 2-{[4-chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate (CAS No. 1420776-18-6) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 333.65 g/mol. The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring enhances its biological activity through electronic effects, influencing its interactions with biological targets.
Anti-inflammatory Effects
Research indicates that derivatives of pyridine compounds, including the target compound, exhibit significant anti-inflammatory properties. Specifically, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, IC50 values for COX-2 inhibition were reported in the range of 23.8 to 42.1 μM for structurally similar compounds .
Enzyme Inhibition Studies
In vitro studies have demonstrated that 2-{[4-chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate can act as an inhibitor for various enzymes:
- Cholinesterases : The compound showed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported around 10.4 μM .
- Lipoxygenases : It was also evaluated for its ability to inhibit lipoxygenases, which play a role in inflammatory processes.
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like trifluoromethyl and chloro significantly enhances the biological activity of these compounds. The docking studies revealed that these groups facilitate strong interactions with target enzymes through hydrogen and halogen bonding .
Case Studies
- Inhibition of COX Enzymes : A study evaluated several pyridine derivatives, including our compound, for their ability to inhibit COX enzymes. The results indicated that modifications at specific positions on the phenyl ring could lead to enhanced inhibitory effects against COX-2 compared to standard drugs like celecoxib .
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth, particularly in breast cancer MCF-7 cells .
- Molecular Docking Studies : Computational studies provided insights into the binding affinity of the compound towards various targets, suggesting that structural modifications could optimize its efficacy further .
Q & A
Q. What synthetic strategies are effective for preparing 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate, and what challenges arise during purification?
Methodological Answer:
- Synthetic Routes : The compound’s core structure involves a pyridine ring substituted with trifluoromethyl and chlorine groups, linked via an ether bond to a phenyl hydrogen carbonate. Key steps include:
- Pyridine Functionalization : Chlorination and trifluoromethylation of pyridine derivatives (e.g., via nucleophilic substitution or transition-metal catalysis) .
- Ether Coupling : Mitsunobu or Ullmann-type reactions for aryl-oxy bond formation between the pyridine and phenol intermediates .
- Carbonate Introduction : Reaction of the phenol intermediate with phosgene or chloroformates under controlled pH to avoid hydrolysis .
- Purification Challenges :
- Byproduct Removal : Residual trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) require careful quenching and column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Hydrolysis Sensitivity : The carbonate group is prone to degradation; use anhydrous solvents and low-temperature crystallization .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Pyridine Functionalization | Cl₂, CuCl₂ (cat.), 80°C | 60-75% |
| Ether Coupling | CuI, L-proline, K₃PO₄, DMSO, 100°C | 45-60% |
| Carbonate Formation | ClCO₂CH₂Cl, pyridine, 0°C | 50-65% |
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Key Findings :
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Methodological Answer:
- Case Study : Discrepancies in aromatic proton assignments may arise due to dynamic effects (e.g., rotamerism in the carbonate group).
- Variable-Temperature NMR : Conduct ¹H NMR at –40°C to slow conformational changes. Compare with room-temperature data to identify broadening/peak splitting .
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Simulate NMR shifts and compare with experimental data .
- X-ray Crystallography : Resolve solid-state conformation. If crystal packing forces distort the structure, validate with IR/Raman spectroscopy to assess hydrogen bonding .
Q. Table 2: Resolving Spectral Conflicts
| Technique | Application | Example Outcome |
|---|---|---|
| VT-NMR | Detects rotameric equilibria | Splitting of carbonate OCH₂ signals at low temps |
| DFT | Predicts ¹³C shifts within ±2 ppm | Matches experimental data for pyridine C-F₃ |
Q. What computational approaches predict the bioactivity of derivatives of this compound?
Methodological Answer:
- QSAR Modeling :
- Descriptor Selection : Use molecular weight, logP (XlogP ≈ 2.9 for parent compound), and polar surface area (PSA ≈ 68.6 Ų) to train models .
- Target Prediction : Docking studies (AutoDock Vina) against cytochrome P450 enzymes or kinases, given structural similarity to agrochemicals (e.g., Fluazifop-P) .
- Validation :
Q. What are the environmental and safety implications of its degradation products?
Methodological Answer:
- Ecotoxicology Profiling :
- Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
